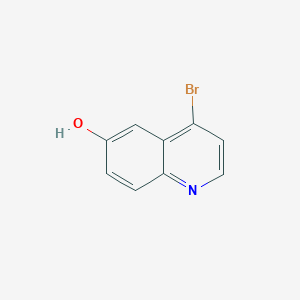

4-Bromoquinolin-6-ol

Description

BenchChem offers high-quality 4-Bromoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWVVXINHILXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659414 | |

| Record name | 4-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876491-87-1 | |

| Record name | 4-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoquinolin-6-ol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-bromoquinolin-6-ol, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, reactivity, and potential biological applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. The electronic properties and rigid, planar structure of the quinoline core allow for diverse interactions with biological macromolecules. The introduction of substituents, such as a bromine atom and a hydroxyl group in 4-bromoquinolin-6-ol, provides a powerful handle to modulate the molecule's steric and electronic characteristics, thereby fine-tuning its pharmacological profile. This strategic functionalization can enhance binding affinity to biological targets, improve pharmacokinetic properties, and unlock novel therapeutic activities.

Chemical Identity and Structure of 4-Bromoquinolin-6-ol

4-Bromoquinolin-6-ol is a substituted quinoline with the molecular formula C₉H₆BrNO.[1] Its structure is characterized by a quinoline core with a bromine atom at the 4-position and a hydroxyl group at the 6-position.

Structural Representation

The chemical structure of 4-bromoquinolin-6-ol can be visualized as follows:

Caption: Chemical structure of 4-Bromoquinolin-6-ol.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-bromoquinolin-6-ol[1] |

| CAS Number | 876491-87-1[1] |

| Molecular Formula | C₉H₆BrNO[1] |

| Molecular Weight | 224.05 g/mol [1] |

| InChI | InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H[1] |

| InChIKey | QEWVVXINHILXNR-UHFFFAOYSA-N[1] |

| SMILES | C1=CC2=NC=CC(=C2C=C1O)Br[1] |

Physicochemical Properties

The physicochemical properties of 4-bromoquinolin-6-ol are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Weight | 224.05 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 222.96328 Da | PubChem[1] |

| Monoisotopic Mass | 222.96328 Da | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Purification

Proposed Synthetic Workflow

A logical approach to the synthesis of 4-bromoquinolin-6-ol would be a multi-step process starting from a commercially available substituted aniline.

Caption: Proposed synthetic workflow for 4-Bromoquinolin-6-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of structurally related compounds and represents a viable, though unvalidated, method for obtaining 4-bromoquinolin-6-ol.

Step 1: Synthesis of 6-Bromoquinolin-4-ol

This intermediate can be synthesized from 4-bromoaniline and a malonic acid derivative through a Gould-Jacobs reaction. The resulting product is then cyclized at high temperature.[2][3]

-

Combine 4-bromoaniline with diethyl (ethoxymethylene)malonate and heat the mixture.

-

The resulting intermediate is then cyclized in a high-boiling solvent such as diphenyl ether at elevated temperatures (e.g., 250 °C).[2]

-

Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and can be collected by filtration.[4]

Step 2: Bromination of 6-Bromoquinolin-4-ol

The hydroxyl group at the 4-position can be converted to a bromine atom using a suitable brominating agent.

-

Treat 6-bromoquinolin-4-ol with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

-

The reaction is typically carried out in a high-boiling solvent or neat with the brominating agent at reflux.

-

After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the 4,6-dibromoquinoline.

Step 3: Selective Hydrolysis of 4,6-Dibromoquinoline

The final step involves the selective nucleophilic substitution of the bromine atom at the 6-position with a hydroxyl group. This is challenging due to the reactivity of the 4-position. A more controlled approach might be necessary, potentially involving protection-deprotection steps or the use of a milder nucleophile. A more direct, albeit potentially lower-yielding, approach is a direct hydrolysis under controlled conditions.

-

Dissolve 4,6-dibromoquinoline in a suitable solvent system, such as aqueous dioxane or a similar polar aprotic solvent mixture.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the reaction mixture. The temperature and reaction time must be carefully controlled to favor substitution at the 6-position.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, neutralize the mixture with acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromoquinolin-6-ol.

Spectroscopic Characterization (Expected)

The structure of 4-bromoquinolin-6-ol can be confirmed using a combination of spectroscopic techniques. While specific data for this compound is not available, the expected spectral characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, bromine, and oxygen atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₉H₆BrNO by providing a highly accurate mass measurement.[5] The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic quinoline ring (around 1500-1650 cm⁻¹).[5]

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 4-bromoquinolin-6-ol is dictated by the presence of the bromine atom, the hydroxyl group, and the quinoline nitrogen.

-

The Bromine Atom: The bromine at the 4-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, facilitating the synthesis of diverse libraries of compounds for biological screening.

-

The Hydroxyl Group: The hydroxyl group at the 6-position can be functionalized through etherification or esterification reactions. It also influences the electronic properties of the quinoline ring system.

-

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated or coordinated to metal centers.

Biological Significance and Applications

While specific biological activity data for 4-bromoquinolin-6-ol is limited, the quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Potential as an Anticancer Agent

Quinoline and quinolinone derivatives have been extensively investigated as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4] The presence of a bromine atom at the 6-position has been associated with enhanced cytotoxic effects in some heterocyclic systems.[8][9]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 4-bromoquinolin-6-ol derivatives.

Potential as an Antimicrobial Agent

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[8] The substitution pattern on the quinoline ring is crucial for determining the spectrum and potency of antimicrobial activity.

Safety and Handling

Specific safety data for 4-bromoquinolin-6-ol is not available. However, based on related bromoquinoline compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][12][13][14] Avoid contact with skin and eyes, and prevent inhalation of dust.[11] In case of accidental exposure, follow standard first-aid procedures.[12][13][14]

Conclusion and Future Outlook

4-Bromoquinolin-6-ol is a promising building block for the development of novel therapeutic agents. Its versatile chemical structure, with two distinct functional groups, allows for extensive chemical modification and the generation of compound libraries for high-throughput screening. While further research is needed to fully elucidate its biological activities, the analysis of structurally similar compounds strongly suggests its potential as a scaffold for the discovery of new anticancer and antimicrobial drugs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into this intriguing molecule.

References

-

PubChem. 4-Bromoquinolin-6-ol. National Center for Biotechnology Information. [Link]

- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.

- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

Sources

- 1. 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. downloads.ossila.com [downloads.ossila.com]

Spectroscopic Data of 4-Bromoquinolin-6-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromoquinolin-6-ol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols and interpretations herein are grounded in established spectroscopic principles and data from analogous quinoline derivatives, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of 4-Bromoquinolin-6-ol

4-Bromoquinolin-6-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many synthetic pharmaceuticals and natural products.[1] The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 6-position significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and the elucidation of structure-activity relationships in novel drug discovery endeavors.[1]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 4-Bromoquinolin-6-ol. These predictions are derived from the analysis of substituent effects on the quinoline core and established fragmentation patterns of bromo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule.[1] The electron-withdrawing nature of the nitrogen atom and the substituents (bromine and hydroxyl) will cause characteristic shifts in the proton and carbon signals.[1][2]

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~4.5 |

| H-3 | ~7.8 | d | ~4.5 |

| H-5 | ~7.9 | d | ~9.0 |

| H-7 | ~7.2 | dd | ~9.0, 2.5 |

| H-8 | ~7.5 | d | ~2.5 |

| OH | ~9.5-10.5 | br s | - |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~125 |

| C-4a | ~148 |

| C-5 | ~124 |

| C-6 | ~155 |

| C-7 | ~118 |

| C-8 | ~130 |

| C-8a | ~138 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups within a molecule.[3] The IR spectrum of 4-Bromoquinolin-6-ol is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, aromatic, and bromo functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C and C=N stretch | Quinoline Ring |

| 1275-1200 | C-O stretch | Phenolic Hydroxyl |

| 850-750 | C-H out-of-plane bend | Aromatic |

| 760-505 | C-Br stretch | Bromo substituent |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.[4] A key feature in the mass spectrum of 4-Bromoquinolin-6-ol will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two molecular ion peaks (M⁺ and M+2) of similar intensity, separated by two mass units.[5][6]

Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Ion | Fragmentation Pathway |

| 223/225 | [C₉H₆BrNO]⁺ | Molecular Ion (M⁺) |

| 194/196 | [C₉H₅BrO]⁺ | Loss of HCN |

| 144 | [C₉H₆NO]⁺ | Loss of Br radical |

| 116 | [C₈H₆N]⁺ | Loss of CO from [M-Br]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 4-Bromoquinolin-6-ol.

NMR Spectroscopy Protocol

This protocol is designed for a high-field NMR spectrometer (400 MHz or higher) to ensure optimal signal dispersion.[7]

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Bromoquinolin-6-ol for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆, which is often a good choice for phenols.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube. For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, use a standard one-pulse sequence. Typically, 8-16 scans are sufficient.[7]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

IR Spectroscopy Protocol

This protocol outlines the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Workflow for FTIR Data Acquisition

Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Detailed Steps:

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid 4-Bromoquinolin-6-ol onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and identify the peak positions (wavenumbers) of the absorption bands.

Mass Spectrometry Protocol

This protocol describes the analysis of 4-Bromoquinolin-6-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Workflow for GC-MS Data Acquisition

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Characterization of 4-Bromoquinolin-6-ol

An In-depth Framework for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromoquinolin-6-ol is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. However, a comprehensive public dataset of its experimentally determined physicochemical properties is notably scarce. This guide addresses this gap by providing a dual framework: it consolidates available in-silico predicted data for 4-Bromoquinolin-6-ol and presents detailed, field-proven experimental protocols for its empirical characterization. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this document serves as a blueprint for researchers aiming to thoroughly characterize this, or structurally similar, novel compounds. We will cover the determination of melting point, aqueous solubility, ionization constant (pKa), and lipophilicity (LogP), providing the necessary context for their critical role in drug discovery and development.[1][2][3][4][5]

Section 1: Molecular Profile and Predicted Properties

A foundational step in characterizing any molecule is to establish its basic identity and leverage computational tools to predict its behavior. These predictions, while not a substitute for experimental data, are invaluable for guiding experimental design.

1.1. Chemical Identity

The structure of 4-Bromoquinolin-6-ol features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key functional groups include a bromine atom at position 4 and a hydroxyl group at position 6. These substituents are critical determinants of the molecule's electronic properties, reactivity, and intermolecular interactions.

-

IUPAC Name: 4-bromoquinolin-6-ol[6]

-

Molecular Formula: C₉H₆BrNO[6]

-

Molecular Weight: 224.05 g/mol [6]

-

Canonical SMILES: C1=CC2=NC=CC(=C2C=C1O)Br[6]

1.2. Predicted Physicochemical Properties

The following properties have been predicted using established computational algorithms, such as those employed by PubChem. These values provide a quantitative starting point for understanding the molecule's likely behavior in biological and chemical systems.

| Property | Predicted Value | Significance in Drug Development | Source |

| XLogP3 | 2.5 | Predicts membrane permeability and lipophilicity. A value between 1 and 3 is often considered favorable for oral drug absorption. | [6] |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding. The phenolic -OH group acts as a donor. | [6] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. The quinoline nitrogen and phenolic oxygen can act as acceptors. | [6] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | [6] |

Section 2: Strategic Framework for Experimental Characterization

The physicochemical properties of a drug candidate are pivotal as they influence its absorption, distribution, metabolism, and excretion (ADME).[1][3][4][5] A systematic experimental approach is essential to validate and refine the predicted values. The following workflow outlines a logical progression for the empirical characterization of a novel compound like 4-Bromoquinolin-6-ol.

Section 3: Experimental Protocols for Core Property Determination

This section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. The protocols are based on industry-standard and regulatory-accepted guidelines.

Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point (Tm) is a fundamental indicator of a compound's purity and the stability of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides not only the Tm but also quantitative data on the enthalpy of fusion (ΔHfus) and can reveal other thermal events like polymorphism or decomposition.[8][9][10] A sharp melting peak with a high enthalpy suggests a stable, well-ordered crystalline solid.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Tm = 156.6 °C).[11]

-

Sample Preparation: Accurately weigh 1-3 mg of 4-Bromoquinolin-6-ol into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[8]

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[9]

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 300 °C).[10]

-

-

Data Analysis:

Aqueous Solubility (Kinetic Assay)

Expertise & Causality: Aqueous solubility is a master variable in drug discovery, as a compound must be in solution to be absorbed and exert a biological effect.[4][13] For early-stage discovery, a kinetic solubility assay is employed due to its high throughput and relevance to the conditions of many biological assays, where a compound is introduced from a DMSO stock solution.[13][14][15] This method measures the concentration of a compound that remains in solution after precipitation from a DMSO stock into an aqueous buffer, mimicking common in vitro screening protocols.[13][16]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromoquinolin-6-ol (e.g., 10 mM) in 100% DMSO.[14][17]

-

Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[17]

-

Precipitation Induction: Add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the final desired compound concentration range, ensuring the final DMSO concentration is low (typically ≤1%).[16]

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[15][17]

-

Separation: Use a filter plate (e.g., 0.45 µm) to separate the soluble fraction from the precipitated solid.[15][17]

-

Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like LC-MS/MS or UV-Vis spectroscopy, comparing against a calibration curve prepared in a matching DMSO/buffer mixture.[15][16]

Ionization Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It profoundly affects solubility, permeability, and receptor binding.[3] 4-Bromoquinolin-6-ol has two potential ionizable centers: the phenolic hydroxyl group (acidic) and the quinoline nitrogen (basic). Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[18][19] The method involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound, with the pKa corresponding to the inflection point of the titration curve.[20][21]

Detailed Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[20][21]

-

Sample Preparation: Prepare a solution of 4-Bromoquinolin-6-ol (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20][21] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[20][21]

-

Titration for Basic pKa (Quinoline N):

-

Acidify the sample solution to ~pH 2 with 0.1 M HCl.

-

Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition.

-

-

Titration for Acidic pKa (Phenolic OH):

-

Continue the titration from the previous step up to ~pH 12.

-

-

Data Analysis:

Lipophilicity (LogP) by Shake-Flask Method

Expertise & Causality: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, metabolic stability, and promiscuity. The shake-flask method, as described in OECD Guideline 107, is the benchmark technique for LogP determination.[22][23] It involves directly measuring the equilibrium concentration of a compound in two immiscible phases: n-octanol (simulating a lipid membrane) and water.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Compound Addition: Add a known amount of 4-Bromoquinolin-6-ol to a mixture of the pre-saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel). The volume ratio of the phases can be adjusted based on the expected LogP.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach partitioning equilibrium (this can range from minutes to hours). Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break.[23]

-

Concentration Measurement: Accurately determine the concentration of 4-Bromoquinolin-6-ol in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[24] The experiment should be performed in triplicate.[23]

Section 4: Context from Structural Analogues

Given the limited published data for 4-Bromoquinolin-6-ol, examining structurally similar compounds can provide valuable context.

-

6-Hydroxyquinoline (Parent Core): This compound is sparingly soluble in water and has two experimental pKa values of approximately 5.15 (for the quinoline nitrogen) and 8.90 (for the hydroxyl group).[25][26] Its LogP is around 1.8-1.9.[27][28]

-

Effect of Bromine: The addition of a bromine atom, as in 4-Bromoquinolin-6-ol, is expected to increase the molecule's lipophilicity (increase LogP) and molecular weight, which can decrease aqueous solubility. The electron-withdrawing nature of bromine may also slightly decrease the basicity of the quinoline nitrogen (lower pKa) and increase the acidity of the phenolic hydroxyl (lower pKa). For instance, 6-Bromoquinolin-4-ol has a reported melting point of 283 °C, suggesting that bromo-hydroxyquinolines are high-melting solids.[29][30]

Conclusion

While direct experimental data for 4-Bromoquinolin-6-ol remains sparse in the public domain, a robust characterization is achievable. By combining computational predictions with a systematic application of gold-standard experimental protocols, researchers can generate the high-quality physicochemical data essential for advancing drug discovery and development programs. This guide provides the strategic framework and detailed methodologies necessary to build a comprehensive profile of this molecule, enabling informed decisions in medicinal chemistry, formulation, and preclinical assessment.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Talevi, A. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

-

PharmaTutor. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Available from: [Link]

-

Wobble. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Wobble. Available from: [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. LookChem. Available from: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44558265, 4-Bromoquinolin-6-ol. Available from: [Link]

-

Cheméo. 6-hydroxyquinoline - Chemical & Physical Properties. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Sunway Pharm Ltd. 4-Bromoquinolin-6-ol - CAS:876491-87-1. Available from: [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Popović, G., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]

-

ECHA. A.8. PARTITION COEFFICIENT. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Available from: [Link]

-

Simon Fraser University. Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Available from: [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Available from: [Link]

-

University of Waterloo. (2006). NE 125 - Experiment 3. Available from: [Link]

-

University of Arizona. Investigation of Polymers with Differential Scanning Calorimetry Contents. Available from: [Link]

-

JoVE. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17750632, 4,6-Dibromoquinoline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11735918, 4-Bromoquinoline. Available from: [Link]

-

ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

NIH. (2016). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available from: [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromoquinolin-6-ol - CAS:876491-87-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. meetrajesh.com [meetrajesh.com]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sfu.ca [sfu.ca]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. acdlabs.com [acdlabs.com]

- 25. Page loading... [guidechem.com]

- 26. 6-Hydroxyquinoline | 580-16-5 [chemicalbook.com]

- 27. 6-hydroxyquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 28. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 30. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

Solubility and stability studies of 4-Bromoquinolin-6-ol

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Bromoquinolin-6-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey of a potential drug candidate from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 4-Bromoquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the narrative herein is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the experimental designs are robust, self-validating, and aligned with industry best practices and regulatory expectations.

Introduction to 4-Bromoquinolin-6-ol

4-Bromoquinolin-6-ol belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline scaffolds are prevalent in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The specific substitution of a bromine atom at the C4 position and a hydroxyl group at the C6 position imparts unique electronic and steric properties that influence its biological interactions and its physicochemical behavior.

A comprehensive analysis of solubility and stability is a non-negotiable prerequisite in early-stage drug development. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3][4] This guide details the essential experimental frameworks for characterizing these critical attributes for 4-Bromoquinolin-6-ol.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility or stability investigation.

Table 1: Physicochemical Properties of 4-Bromoquinolin-6-ol | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | 4-bromoquinolin-6-ol | PubChem[5] | | Molecular Formula | C₉H₆BrNO | PubChem[5] | | Molecular Weight | 224.05 g/mol | PubChem[5] | | Structure | | | | |

| PubChem[5] | | XLogP3 (Computed) | 2.5 | PubChem[5] |The presence of the hydroxyl group suggests potential for hydrogen bonding, which may aid solubility in polar solvents, while the bromo-substituted quinoline core contributes to its lipophilicity, as indicated by the computed XLogP3 value.[6] These opposing characteristics necessitate a detailed experimental evaluation of its solubility.

Integrated Workflow for Solubility and Stability Assessment

A systematic approach is crucial for efficiently characterizing a compound. The following workflow illustrates the logical progression from initial characterization to detailed stability analysis.

Sources

Quantum Chemical Calculations for 4-Bromoquinolin-6-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 4-Bromoquinolin-6-ol, a functionalized derivative, presents a promising candidate for further investigation and development. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of 4-Bromoquinolin-6-ol. By detailing both the theoretical underpinnings and a practical, step-by-step computational protocol, this document aims to empower researchers, scientists, and drug development professionals to leverage computational chemistry for predicting molecular reactivity, stability, and potential intermolecular interactions. The methodologies outlined herein serve as a robust blueprint for generating foundational data crucial for rational drug design and advancing the discovery pipeline.

Introduction: The Significance of the Quinoline Scaffold and Computational Foresight

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest in drug discovery due to their wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system, which allows for extensive functionalization, enables the fine-tuning of its physicochemical and biological properties.[1] The subject of this guide, 4-Bromoquinolin-6-ol, incorporates a bromine atom and a hydroxyl group, substitutions that can significantly influence its electronic distribution, lipophilicity, and hydrogen-bonding capabilities—key determinants of its pharmacokinetic and pharmacodynamic profile.

In the modern drug discovery paradigm, computational chemistry provides an indispensable toolkit for predicting molecular behavior before undertaking costly and time-consuming synthesis and biological testing. Quantum chemical calculations, in particular, allow us to build a detailed understanding of a molecule's electronic structure and reactivity at the sub-atomic level. This in silico approach facilitates the exploration of structure-activity relationships (SAR), offering predictive insights that guide the design of more potent and selective drug candidates.[2]

This guide focuses on the application of Density Functional Theory (DFT), a highly effective and computationally efficient method for investigating the properties of medium-sized organic molecules like 4-Bromoquinolin-6-ol.[5][6] We will detail the necessary protocols to perform geometry optimization, vibrational analysis, and to determine key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map.

Theoretical Framework: Why DFT is a Powerful Tool for Molecular Analysis

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core tenet of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods that deal with 3N coordinates for N electrons.

For drug development professionals, understanding the output of DFT calculations is crucial for interpreting a molecule's potential behavior. The key descriptors derived from these calculations include:

-

Optimized Molecular Geometry: The lowest energy, most stable three-dimensional arrangement of the atoms. This is the foundational calculation that precedes all others.

-

Vibrational Frequencies: These calculations serve a dual purpose. Firstly, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. Secondly, the calculated vibrational spectrum can be compared with experimental data (e.g., from FT-IR spectroscopy) to validate the computational model.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO Energy (EHOMO): Correlates with the ability to donate an electron (nucleophilicity). A higher EHOMO value suggests a better electron donor.

-

LUMO Energy (ELUMO): Correlates with the ability to accept an electron (electrophilicity). A lower ELUMO value indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive.

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions. Regions of negative potential (typically color-coded in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. This helps identify potential hydrogen bond donor and acceptor sites.[6]

Computational Methodology: A Validated Protocol

This section provides a detailed, step-by-step workflow for conducting quantum chemical calculations on 4-Bromoquinolin-6-ol. The choice of the B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted and validated combination for organic molecules, providing a good balance between accuracy and computational cost.

Software and Hardware

-

Software: A quantum chemistry software package is required. Gaussian, ORCA, or GAMESS are industry standards. This protocol assumes the use of Gaussian.[5] GaussView can be used for visualization and input file preparation.

-

Hardware: A multi-core workstation with sufficient RAM (16 GB or more is recommended) is adequate for these calculations.

Experimental Workflow: From Structure to Properties

The overall computational workflow is a sequential process where the output of one step serves as the input for the next, ensuring a logical and validated progression of calculations.

Caption: Atom numbering scheme for 4-Bromoquinolin-6-ol.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C6-O | Value from output |

| O-H | Value from output | |

| C4-Br | Value from output | |

| N1-C2 | Value from output | |

| Bond Angle | C5-C6-C7 | Value from output |

| C3-C4-C4a | Value from output | |

| C5-C6-O | Value from output |

| Dihedral Angle | C5-C4a-C4-Br | Value from output |

Interpretation: The planarity of the quinoline ring can be confirmed by dihedral angles close to 0° or 180°. The C-Br and C-O bond lengths provide insight into the electronic influence of the substituents on the aromatic system.

Frontier Molecular Orbital (FMO) Analysis

The energies of the HOMO, LUMO, and the resulting energy gap are critical for understanding the molecule's kinetic stability and reactivity. These values are typically found near the end of the Gaussian output file.

Table 2: Calculated Electronic Properties (Illustrative)

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | Value from output | Electron donating capability (nucleophilicity) |

| ELUMO | Value from output | Electron accepting capability (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity & Kinetic Stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

Interpretation: A smaller HOMO-LUMO gap suggests that the molecule is more likely to engage in chemical reactions. This information can be used to predict how 4-Bromoquinolin-6-ol might interact with biological targets, such as enzymes or receptors.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface provides a visual representation of the charge distribution. The analysis of the MEP map for 4-Bromoquinolin-6-ol would likely reveal:

-

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen (N1) and oxygen atoms, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group (H-O), identifying it as a hydrogen bond donor site.

-

Slightly Positive/Neutral Potential (Green): Spread across the carbon framework. The bromine atom will also influence the potential map, creating a region of slight negative potential around it (due to its lone pairs) but also making the attached carbon (C4) more susceptible to nucleophilic attack.

This analysis is crucial for understanding non-covalent interactions, which are the basis of drug-receptor binding.

Bridging Theory with Practice: Application in Drug Design

The data generated from these quantum chemical calculations are not merely theoretical constructs; they are predictive tools that directly inform the drug discovery process.

-

Guiding Synthesis: Understanding the reactive sites (from MEP and FMO analysis) can help predict the outcomes of chemical reactions and guide the synthesis of new derivatives.

-

Rational Drug Design: The MEP map provides a blueprint for how the molecule might "dock" into the active site of a protein. For example, the hydrogen bond donor (O-H) and acceptors (N, O) are key features for designing molecules that fit specifically into a target's binding pocket. [3][4]3. Predicting Metabolism: Regions susceptible to electrophilic attack might indicate potential sites of metabolic transformation (e.g., oxidation) by cytochrome P450 enzymes.

-

Building QSAR Models: The calculated quantum chemical descriptors (like EHOMO, ELUMO, dipole moment, etc.) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular features with biological activity across a series of analogues. [2]

Conclusion

This guide has outlined a robust and validated computational protocol for the quantum chemical analysis of 4-Bromoquinolin-6-ol using Density Functional Theory. By systematically calculating and interpreting the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential, researchers can gain profound insights into the molecule's intrinsic properties. This foundational knowledge is paramount for making informed decisions in the design and development of novel quinoline-based therapeutic agents, ultimately accelerating the journey from molecular concept to clinical candidate.

References

- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (n.d.).

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (n.d.).

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024).

- Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024).

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.).

- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (2024).

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC - NIH. (2025).

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (n.d.).

- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023).

- 4-Bromoquinoline synthesis - ChemicalBook. (n.d.).

- 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265 - PubChem. (n.d.).

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the DFT Analysis of Substituted Quinolinols for Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the application of Density Functional Theory (DFT) in the analysis and design of substituted quinolinol derivatives. We will move beyond a simple recitation of methods to explore the causal reasoning behind computational choices, establishing a validated framework for predicting molecular properties and accelerating therapeutic development.

Introduction: The Quinolinol Scaffold and the Computational Imperative

Quinoline and its hydroxylated derivatives, quinolinols, represent a privileged scaffold in medicinal chemistry. This heterocyclic system is at the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The functional versatility of the quinoline ring system, which can be readily modified with various substituents, allows for the fine-tuning of its electronic and steric properties to enhance biological activity and optimize pharmacokinetic profiles.[1]

As the "fail fast, fail cheap" paradigm becomes central to drug discovery, computational methods are indispensable for prioritizing synthetic targets and reducing reliance on costly, time-consuming experimental screening.[3] Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose.[4] It provides a quantum mechanical framework to predict the electronic structure, reactivity, and spectroscopic properties of molecules, offering profound insights into how substituent effects modulate the potential efficacy of a drug candidate.[3] This guide details the theoretical underpinnings, practical workflows, and strategic applications of DFT for the rational design of novel quinolinol-based therapeutics.

Part 1: The Theoretical Foundation of DFT for Quinolinol Analysis

The utility of DFT lies in its ability to solve the Schrödinger equation approximately, providing a balance between computational cost and accuracy that is ideal for the molecular systems common in drug discovery.[5] For a given substituted quinolinol, DFT can elucidate the distribution of electrons, predict sites of reactivity, and quantify the energetic landscape of the molecule.

Core Concepts: From Electron Density to Chemical Reactivity

Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, observable property. From this foundation, we can derive a suite of chemical descriptors that are invaluable for drug design.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the outermost electrons and corresponds to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the lowest energy site for an incoming electron and corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[6]

-

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these parameters quantify the overall reactivity of the molecule.[1][6]

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / 2η | The inverse of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | A measure of the energy lowering of a system when it accepts electrons. |

-

Molecular Electrostatic Potential (MEP): An MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule.[7] It provides a visual guide to the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.[7] This is invaluable for understanding potential non-covalent interactions within a protein binding site.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary but is a reasoned decision based on the system under study and the desired balance of accuracy and computational resources.

-

Exchange-Correlation Functional: For organic molecules like quinolinols, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used choice.[4][8] It combines the strengths of Hartree-Fock theory with DFT to provide a robust description of molecular geometries and electronic properties.[4]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. For quinolinols, Pople-style basis sets are common.

-

6-31G(d): A good starting point for initial geometry optimizations. It is computationally efficient and provides reliable geometries.[8][9]

-

6-311+G(d,p) or 6-311++G(d,p): For more accurate electronic property calculations, larger basis sets are required.[1][4] The + symbols indicate the addition of diffuse functions, which are important for describing lone pairs and anions, while the (d,p) indicates the addition of polarization functions, which allow for more flexibility in orbital shapes.

-

The causality is clear: A well-chosen functional and basis set ensure that the calculated electron density is a reliable representation of the real molecule, making the derived properties physically meaningful and predictive.

Part 2: A Validated Computational Workflow

A robust and reproducible computational protocol is essential for scientific integrity. The following workflow outlines a self-validating system for the DFT analysis of substituted quinolinols.

Step-by-Step DFT Protocol

-

Structure Preparation: Begin with a 2D or 3D structure of the substituted quinolinol. This can be drawn in a molecular editor like ChemDraw or Avogadro. Ensure correct bond orders and initial stereochemistry.

-

Geometry Optimization: This is the most critical step. The initial structure is relaxed to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).[7] A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies, confirming the structure is a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, a more computationally expensive single-point energy calculation is performed with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.[4]

-

Property Calculation & Analysis: From the single-point calculation, extract the key data:

-

HOMO and LUMO energies.

-

Generate the MEP surface.

-

Calculate global reactivity descriptors.

-

-

Advanced Analysis (Optional but Recommended):

-

Natural Bond Orbital (NBO) Analysis: Investigate charge transfer and specific donor-acceptor interactions within the molecule.[1][10]

-

Time-Dependent DFT (TD-DFT): Predict the UV-Visible absorption spectrum to compare with experimental data, which is a powerful way to validate the computational model.[7][11]

-

Workflow Visualization

Caption: Standard workflow for DFT analysis of a molecule.

Part 3: From Theory to Therapeutic Design - Practical Applications

The true power of DFT is realized when its predictive capabilities are integrated into the drug discovery pipeline. By correlating calculated quantum chemical descriptors with experimental biological activity, we can build predictive models that guide the design of more potent and selective compounds.

Case Study 1: QSAR Modeling for Antimalarial Quinolinols

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. DFT-derived descriptors serve as powerful variables for building robust QSAR models.[9][12]

Protocol:

-

Dataset Assembly: Curate a dataset of substituted quinolinols with experimentally determined antimalarial activity (e.g., IC50 values).

-

Descriptor Calculation: For each molecule in the dataset, perform the DFT workflow described in Part 2 to calculate a range of descriptors (EHOMO, ELUMO, ΔE, Dipole Moment, Hardness, etc.).

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates a subset of the calculated descriptors with the biological activity (often expressed as pIC50, the negative logarithm of the IC50).[8]

-

Model Validation: The model's predictive power must be rigorously validated using techniques like leave-one-out cross-validation (Q²), external validation on a test set, and Y-randomization.

A hypothetical QSAR model might look like: pIC₅₀ = c₀ + c₁(E_LUMO) + c₂(Dipole) + c₃(Hardness)

This equation allows a researcher to predict the antimalarial activity of a new, yet-to-be-synthesized quinolinol derivative simply by calculating its DFT descriptors. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

Caption: The workflow for developing a predictive QSAR model.

Case Study 2: Molecular Docking of Antibacterial Quinolinols

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. The accuracy of docking is highly dependent on the quality of the input ligand structure.

Protocol:

-

Ligand Optimization: The first step is to obtain a reliable 3D structure of the quinolinol derivative. DFT geometry optimization (Part 2, Step 2) provides a physically realistic, low-energy conformation that is superior to structures generated from simple 2D-to-3D conversion.

-

Receptor Preparation: Obtain the crystal structure of the target bacterial protein (e.g., DNA gyrase, dihydrofolate reductase) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to place the DFT-optimized quinolinol into the defined active site of the receptor. The program will generate multiple possible binding poses.

-

Analysis: Analyze the results based on:

-

Docking Score: A scoring function estimates the binding free energy (affinity). More negative scores typically indicate stronger binding.[3]

-

Binding Interactions: Visualize the docked pose to identify key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the quinolinol and amino acid residues in the active site. This analysis provides a structural hypothesis for the compound's mechanism of action.

-

Caption: The DFT-to-Docking pipeline for drug discovery.

Conclusion

The integration of Density Functional Theory into the study of substituted quinolinols provides an unparalleled level of insight into the structure-property relationships that govern biological activity. By moving beyond simple synthesis and screening, a DFT-informed approach allows for the rational design of molecules with tailored electronic properties. The workflows and methodologies described in this guide provide a validated framework for calculating key molecular descriptors, building predictive QSAR models, and generating high-quality structures for molecular docking. This synergy between computational chemistry and experimental validation is critical for accelerating the discovery and development of the next generation of quinolinol-based therapeutics.

References

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Ibn AL-Haitham Journal For Pure and Applied Sciences.

- Sureshkumar, B., et al. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Sureshkumar, B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. (2022). RHAZES: Green and Applied Chemistry.

-

A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives. (2020). Journal of Molecular Modeling. [Link]

- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018). Computational Chemistry. [Link]

- Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. (n.d.). Research Journal of Pharmacy and Technology.

- A DFT study or the relationship between the electronic structure and the antiplasmodial activity of a series of 4-anilino-2-trichloromethylquinazolines deriv

-

Analysis of the Antimalarial Activity of Quinoline Derivatives Using Molecular Modeling Approaches. (2025). RHAZES: Green and Applied Chemistry. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

-

QSAR study of anti -leishmania activity of quinolines, A DFT calculation. (2024). ResearchGate. [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org. [Link]

-

Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Semantic Scholar. [Link]

-

A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. (2023). MDPI. [Link]

-

The study on QSAR and relations between molecular descriptors of 5, 8-quinoline quinones derivatives. (n.d.). OUCI. [Link]

-

DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. (2021). Journal of Receptors and Signal Transduction. [Link]

- QSAR, DFT studies, docking molecular and simulation dynamic molecular of 2-styrylquinoline derivatives through their anticancer. (n.d.). ScienceDirect.

- Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (n.d.). Arabian Journal of Chemistry.

-

Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. (2025). PubMed Central. [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 11. A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bec.uac.bj [bec.uac.bj]

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinolin-6-ol

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Bromoquinolin-6-ol, a valuable heterocyclic building block for drug discovery and materials science. The document offers a detailed, step-by-step protocol, explains the underlying chemical principles for each transformation, and outlines a full suite of analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded approach to the synthesis of functionalized quinoline scaffolds.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][2] 4-Bromoquinolin-6-ol, in particular, serves as a versatile intermediate. The bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The hydroxyl group at the 6-position offers a handle for etherification, esterification, or other modifications to modulate physicochemical properties and biological interactions.

This guide details a reliable two-step synthetic sequence commencing from readily available starting materials, proceeding through a Conrad-Limpach quinolone synthesis followed by a targeted bromination.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Bromoquinolin-6-ol is most effectively achieved via a two-step process. This strategy was designed for regiochemical control and high yields. The workflow first constructs the core quinolinol ring system and then introduces the bromine atom at the desired C4 position.

Caption: Overall synthetic workflow for 4-Bromoquinolin-6-ol.

Synthesis Part I: Conrad-Limpach Synthesis of the Quinolone Intermediate

The initial step employs the Conrad-Limpach synthesis, a classic and reliable method for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones) from anilines and β-ketoesters.[3][4]

Mechanistic Rationale

The reaction proceeds in two main phases:

-

Enamine Formation: The aniline (p-aminophenol) first reacts with the ketone carbonyl of the β-ketoester (ethyl acetoacetate) under acidic catalysis to form an enamine intermediate. This reaction is typically performed at lower temperatures.

-

Thermal Cyclization: At elevated temperatures (often >250°C), the enamine undergoes an intramolecular cyclization onto the benzene ring, followed by the elimination of ethanol to form the stable, aromatic 4-quinolone product.[5] High-boiling point solvents like Dowtherm A or diphenyl ether are traditionally used to achieve the necessary temperatures for this cyclization.[5]

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 6-Hydroxy-4-methyl-2(1H)-quinolone

Disclaimer: This protocol involves high temperatures and requires appropriate safety measures, including performing the reaction in a well-ventilated fume hood and using personal protective equipment (PPE).

Reagents & Equipment:

-

p-Aminophenol

-

Ethyl acetoacetate

-

Dowtherm A (or diphenyl ether) as a high-boiling solvent

-

Ethanol for washing

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

-